REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.C(N([CH2:13][CH3:14])CC)C.[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].O.[CH3:22]N(C)C(=O)C>>[CH2:17]([C:16]1[CH2:22][CH:13]2[CH:6]([CH:15]=1)[C:5](=[O:7])[CH2:14]2)[CH2:18][CH2:19][CH3:20]
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Name
|
|
Quantity
|
103 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
76 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
297 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
117.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 115 to 120° C. for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
to separate an organic layer
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was subjected to two extractions with hexane (each with 240 mL), and all the organic layers
|
Type
|
WASH
|
Details
|
washed with a 5% aqueous sodium bicarbonate solution (120 mL) and water (120 mL) in this order
|
Type
|
CONCENTRATION
|
Details
|
The obtained organic layer was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled (120-128° C., approximately 25 mmHg)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1CC2CC(C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.95 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |